

Biophysical Characterization of ZZW-115 Binding to NUPR1: A Technical Guide

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Compound of Interest

Compound Name: ZZW-115

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear protein 1 (NUPR1), also known as p8 or Com1, is a small, intrinsically disordered protein involved in cellular stress responses, DNA repair, and cell cycle regulation.[1][2][3] Its overexpression is linked to poor prognosis and chemoresistance in various cancers, including pancreatic ductal adenocarcinoma (PDAC), hepatocellular carcinoma (HCC), and glioblastoma.[1][4][5] This has positioned NUPR1 as a promising therapeutic target. **ZZW-115** is a potent small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[6][7][8] This technical guide provides an in-depth overview of the biophysical characterization of the interaction between **ZZW-115** and NUPR1, offering a valuable resource for researchers in the field of drug development.

Quantitative Analysis of ZZW-115 Binding to NUPR1

The binding of **ZZW-115** to NUPR1 has been quantified using various biophysical techniques, providing insights into the affinity and thermodynamics of this interaction.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	2.1 μ M	Isothermal Titration Calorimetry (ITC)	[6]
IC50 (ANOR cells)	0.84 μ M	Cell-based assay	[6][9]
IC50 (HN14 cells)	4.93 μ M	Cell-based assay	[6][9]
IC50 (HepG2 cells)	0.42 μ M	Cell-based assay	[6]
IC50 (SaOS-2 cells)	7.75 μ M	Cell-based assay	[6]

Table 1: Quantitative Binding and Efficacy Data for **ZZW-115**. This table summarizes the key quantitative parameters defining the interaction of **ZZW-115** with NUPR1 and its inhibitory effects on cancer cell lines.

Thermodynamic Profile of the **ZZW-115**:NUPR1 Interaction

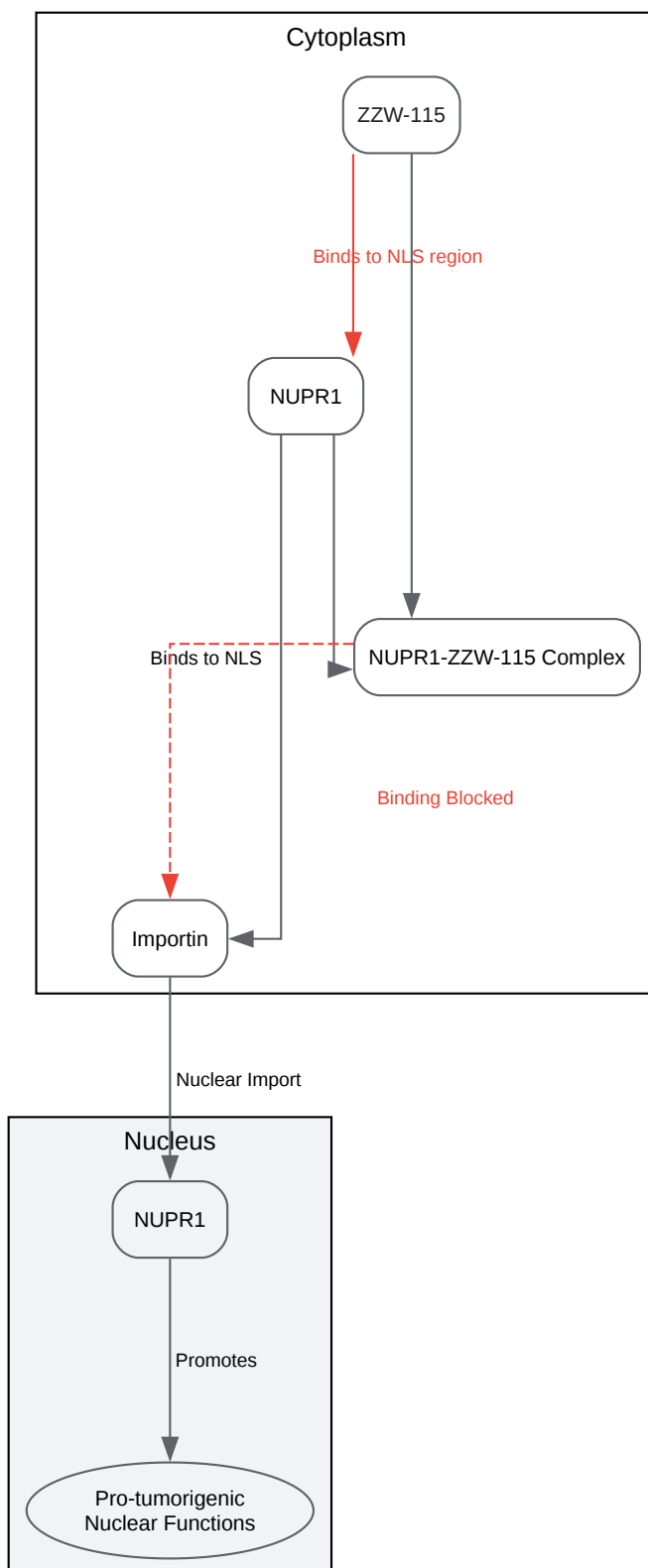
Isothermal Titration Calorimetry (ITC) has been employed to determine the thermodynamic parameters of **ZZW-115** binding to NUPR1. These parameters provide a deeper understanding of the forces driving the interaction.

Compound	Dissociation Constant (Kd) (μ M)	Enthalpy (ΔH) (kcal/mol)	Stoichiometry (n)
ZZW-115	2.1	-	-

Table 2: Thermodynamic Parameters of TFP-Derived Compounds Binding to NUPR1. Data for enthalpy and stoichiometry for **ZZW-115** were not explicitly available in the provided search results, though the ITC method was cited for the Kd determination.[8]

Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation

ZZW-115 exerts its function by directly binding to NUPR1 and inhibiting its translocation into the nucleus.[7][9][10] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[9][10] **ZZW-115** has been shown to bind to a region of NUPR1 that includes Thr68, a key residue within the NLS.[5][7][9] This competitive binding prevents the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and inhibiting its nuclear functions.[7][9]

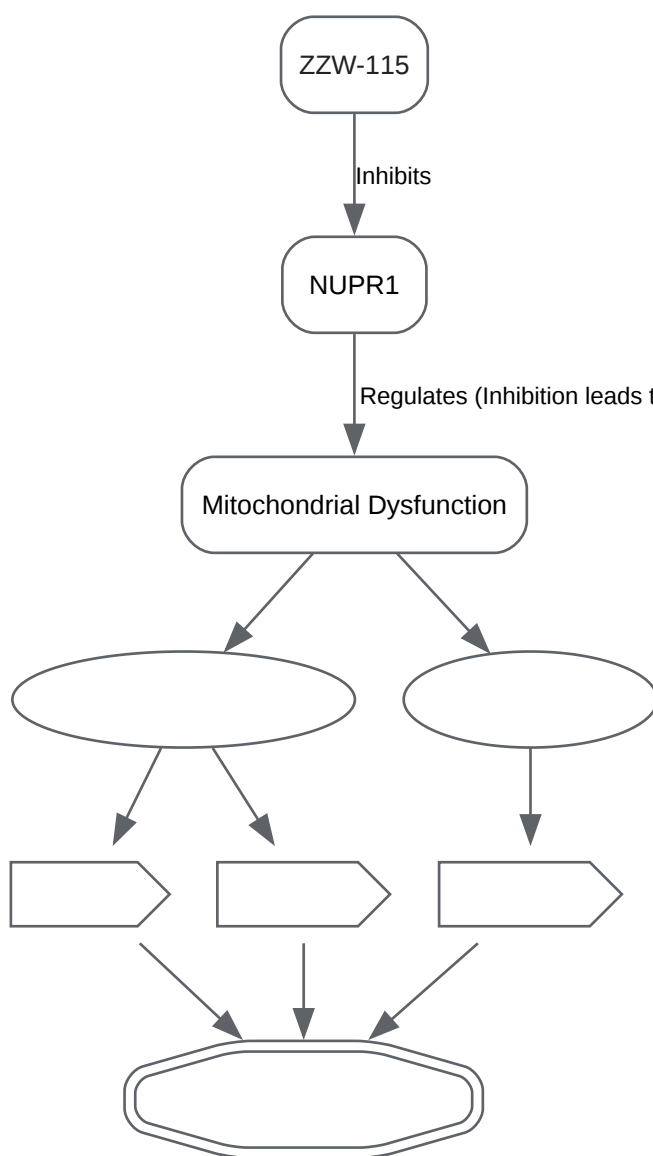


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Figure 1: Mechanism of **ZZW-115**-mediated inhibition of NUPR1 nuclear translocation.

Downstream Signaling Pathways Affected by ZZW-115

By inhibiting NUPR1, **ZZW-115** triggers multiple downstream signaling pathways leading to cancer cell death through apoptosis, necroptosis, and ferroptosis.[5][6][9] Mechanistically, **ZZW-115** treatment leads to mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[5][6] This oxidative stress, coupled with the inhibition of NUPR1's pro-survival functions, culminates in programmed cell death.



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Figure 2: Downstream signaling effects of **ZZW-115**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biophysical studies.

Below are generalized protocols for key experiments used in the characterization of the **ZZW-115** and NUPR1 interaction, based on standard practices in the field.

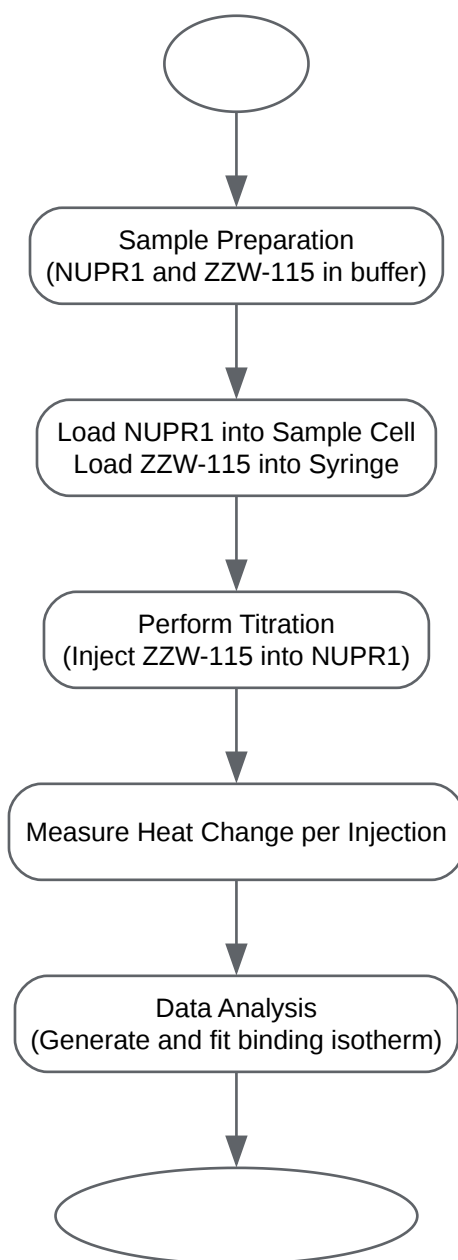
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (**ZZW-115**) to a macromolecule (NUPR1), allowing for the determination of binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Methodology:

- Sample Preparation:
 - Recombinant NUPR1 is dialyzed against the desired experimental buffer (e.g., 50 mM Tris, pH 7.5).
 - **ZZW-115** is dissolved in the same dialysis buffer.
 - The concentrations of both NUPR1 and **ZZW-115** are accurately determined.
- ITC Experiment:
 - The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
 - The sample cell is filled with the NUPR1 solution.
 - The injection syringe is filled with the **ZZW-115** solution.
 - A series of small injections of **ZZW-115** into the NUPR1 solution are performed.
 - The heat change associated with each injection is measured.
- Data Analysis:

- The raw data (heat change per injection) is integrated to generate a binding isotherm.
- The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_d , ΔH , and n).



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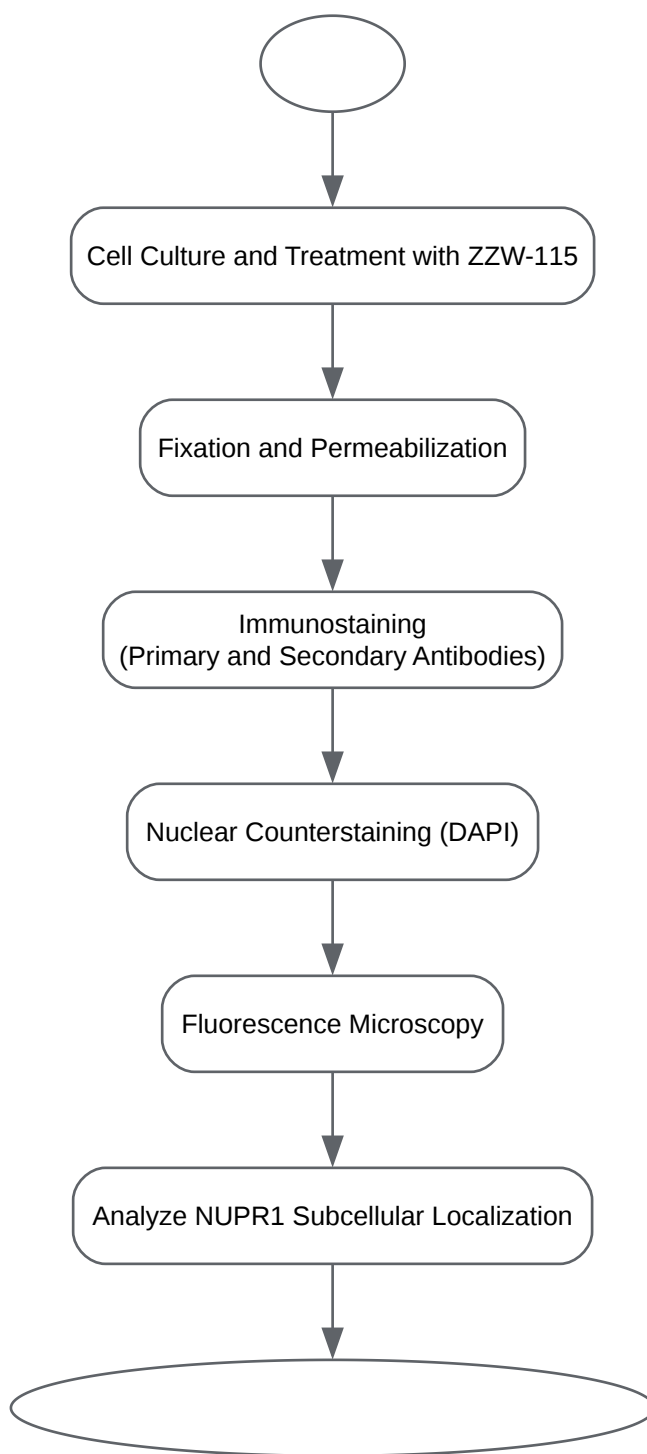
Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).

Immunofluorescence for NUPR1 Localization

This technique is used to visualize the subcellular localization of NUPR1 and to determine the effect of **ZZW-115** on its nuclear translocation.

Methodology:

- Cell Culture and Treatment:
 - Cancer cells (e.g., MiaPaCa-2) are cultured on coverslips.
 - Cells are treated with **ZZW-115** at the desired concentration and for the specified duration. Control cells are treated with vehicle.
- Fixation and Permeabilization:
 - Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
 - The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.
- Immunostaining:
 - Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
 - Cells are incubated with a primary antibody specific for NUPR1.
 - After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
 - The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
- Imaging and Analysis:
 - The coverslips are mounted on microscope slides.
 - Images are acquired using a fluorescence or confocal microscope.
 - The localization of the NUPR1 signal (cytoplasmic vs. nuclear) is analyzed.[\[11\]](#)



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Figure 4: Workflow for Immunofluorescence.

Conclusion

The biophysical characterization of the **ZZW-115** and NUPR1 interaction provides a solid foundation for the development of NUPR1-targeted cancer therapies. The quantitative data on binding affinity and the detailed understanding of the mechanism of action, involving the inhibition of NUPR1 nuclear translocation, highlight the potential of **ZZW-115** as a promising drug candidate. The downstream effects on multiple cell death pathways further underscore its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical resource for researchers aiming to further investigate this important interaction and to develop novel NUPR1 inhibitors.

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